molecular formula C22H16ClN3O4S B11542808 2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol

2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol

Cat. No.: B11542808
M. Wt: 453.9 g/mol
InChI Key: VOVXQNBWAYEHIB-UHFFFAOYSA-N
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Description

2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol is a complex organic compound that features a benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones . For the specific compound , the synthesis might involve the reaction of 2-aminobenzenethiol with a suitable aldehyde under acidic conditions. The reaction conditions often include heating and the use of catalysts to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs microwave-assisted synthesis, which accelerates the reaction and improves yield. The use of ionic liquids as solvents can also enhance the efficiency of the reaction and allow for the recycling of the solvent .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol involves its interaction with biological targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can enhance its biological activity . The specific pathways and molecular targets depend on the biological context and the specific application being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the nitro, chloro, and hydroxyl groups can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C22H16ClN3O4S

Molecular Weight

453.9 g/mol

IUPAC Name

2-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]iminomethyl]-4-chloro-3,5-dimethyl-6-nitrophenol

InChI

InChI=1S/C22H16ClN3O4S/c1-11-15(21(28)20(26(29)30)12(2)19(11)23)10-24-13-7-8-14(17(27)9-13)22-25-16-5-3-4-6-18(16)31-22/h3-10,27-28H,1-2H3

InChI Key

VOVXQNBWAYEHIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)[N+](=O)[O-])O)C=NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

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